N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
Description
N-(5-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a planar heterocyclic core substituted with a 2,5-dimethylphenylamino-acetylthio group and a 3,5-dimethoxybenzamide moiety. The compound’s structural complexity arises from its thioether linkage, amide functionalities, and aromatic substituents, which collectively influence its physicochemical and biological properties.
Key structural features:
- 1,3,4-Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle contributing to electronic delocalization and molecular planarity.
- Substituents: A 2-((2,5-dimethylphenyl)amino)-2-oxoethylthio group at position 5, providing hydrophobic and hydrogen-bonding capabilities. A 3,5-dimethoxybenzamide group at position 2, enhancing solubility and π-π stacking interactions.
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-12-5-6-13(2)17(7-12)22-18(26)11-30-21-25-24-20(31-21)23-19(27)14-8-15(28-3)10-16(9-14)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEYMIFHBPXESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.
- Molecular Formula : C20H20N4O3S2
- Molar Mass : 428.53 g/mol
- CAS Number : 392295-08-8
1. Antimicrobial Activity
Thiadiazole derivatives are known for their potential against various microbial strains. The compound has shown promising activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi. Research indicates that the incorporation of the thiadiazole ring enhances the antimicrobial efficacy of these compounds by interacting with bacterial enzymes and disrupting cellular processes .
2. Anticancer Properties
The anticancer potential of thiadiazole derivatives has been widely documented. Studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor cell proliferation .
3. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of thiadiazole compounds. The specific compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .
Table 1: Biological Activities of Thiadiazole Derivatives
Case Studies
- Antimicrobial Study : A study conducted on a series of thiadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong efficacy .
- Cytotoxicity Assay : In vitro assays on cancer cell lines showed that this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Research Findings
Recent studies have focused on synthesizing new derivatives based on the thiadiazole scaffold to explore their biological potential further. The structure-activity relationship (SAR) analyses indicate that modifications at various positions on the thiadiazole ring can significantly enhance biological activity . For instance:
- Substituents such as methoxy groups have been shown to improve solubility and bioavailability.
- The presence of electron-withdrawing or donating groups can modulate the compound's interaction with biological targets.
Scientific Research Applications
The compound N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic molecule that has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, particularly in anticancer and antimicrobial research, as well as its mechanisms of action.
Structural Overview
This compound features several functional groups:
- Thiadiazole Ring : A heterocyclic compound known for its diverse biological activities.
- Thioether Linkage : Contributes to the compound's chemical reactivity and potential interactions with biological targets.
- Amide Group : Enhances the compound's stability and solubility in biological systems.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties.
- Mechanism of Action :
-
Case Studies :
- In vitro studies have shown that similar thiadiazole derivatives can selectively inhibit the growth of various cancer cell lines without affecting normal cells significantly.
- Cytotoxicity assays indicated that these compounds could induce apoptosis in glioblastoma cells through targeted mechanisms .
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also been explored extensively.
-
Activity Against Bacteria and Fungi :
- Compounds with a thiadiazole moiety have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Studies have reported minimum inhibitory concentration (MIC) values indicating strong antibacterial effects.
-
Research Findings :
- Thiadiazole derivatives have been evaluated for their antifungal properties against Aspergillus niger, demonstrating effective inhibition.
- Structural modifications within the thiadiazole ring have been linked to enhanced biological efficacy against microbial pathogens.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiadiazole Ring : Utilizing appropriate precursors and reagents under controlled reaction conditions.
- Thioether Formation : Achieving the thioether linkage through nucleophilic substitution reactions.
- Amide Bond Formation : Finalizing the structure by coupling with the 3,5-dimethoxybenzoyl chloride.
Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with other 1,3,4-thiadiazole derivatives, such as (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine (reported in ). Below is a comparative analysis:
Key Differences and Implications
This may improve solubility and target binding in biological systems.
Bioactivity Profile :
- The analogue’s methylsulfanyl and benzylidene groups correlate with insecticidal/fungicidal effects . The target compound’s dimethoxybenzamide and dimethylphenyl groups suggest possible kinase or protease inhibition, though empirical data are lacking.
Synthesis Pathways :
- The analogue was synthesized via a condensation reaction between 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine and 4-methylthio benzaldehyde in toluene . The target compound likely requires a multi-step synthesis involving thiol-amide coupling and benzamide functionalization.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the thiadiazole core. A common approach includes:
- Step 1: Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) .
- Step 2: Introduction of the 2,5-dimethylphenylamino moiety via nucleophilic substitution or amide coupling, often using carbodiimide-based coupling agents .
- Step 3: Thioether linkage formation between the thiadiazole and the benzamide group, requiring controlled pH (7–9) and inert atmospheres to prevent oxidation . Optimization Tips: Adjust reaction time (e.g., 24–48 hours for cyclization) and temperature (e.g., 293–298 K for acid-mediated steps) based on TLC monitoring .
Q. What spectroscopic and crystallographic methods are critical for structural validation?
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at δ ~3.8 ppm, thiadiazole protons at δ ~7.5–8.5 ppm) .
- X-Ray Diffraction: Essential for resolving spatial arrangements, particularly intramolecular interactions (e.g., hydrogen bonding between NH and thiadiazole sulfur) .
- Mass Spectrometry: High-resolution MS (e.g., FAB or ESI) validates molecular weight (±1 Da tolerance) .
Q. What preliminary biological assays are recommended for this compound?
Prioritize in vitro screens:
- Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Antioxidant Potential: DPPH radical scavenging assays to evaluate electron-donating capacity .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., methoxy vs. ethoxy substitutions) to isolate functional group contributions .
- Mechanistic Profiling: Use RNA sequencing or proteomics to identify differential gene/protein expression in responsive vs. non-responsive models .
Q. What advanced strategies improve synthetic yield when scaling up multi-step reactions?
- Catalyst Screening: Test palladium or copper catalysts for coupling steps to enhance efficiency (e.g., Pd(OAc)₂ for Suzuki-Miyaura reactions) .
- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with ionic liquids to reduce side reactions .
- Purification Techniques: Employ flash chromatography (hexane:EtOAc gradients) or recrystallization (acetone/water) for high-purity isolates .
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Docking Studies: Use AutoDock Vina to predict binding affinity for targets like DNA topoisomerase II or tubulin .
- MD Simulations: Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess stability of key interactions (e.g., hydrogen bonds with kinase active sites) .
- QSAR Modeling: Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported antimicrobial efficacy?
- Contextual Factors: Compare bacterial strains (e.g., ATCC vs. clinical isolates) and growth media (e.g., Mueller-Hinton vs. LB agar) .
- pH-Dependent Activity: Re-test under varying pH (5–8) to assess stability of thioether and amide bonds .
- Synergistic Studies: Evaluate combinatorial effects with known antibiotics (e.g., ciprofloxacin) to identify potentiating interactions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
